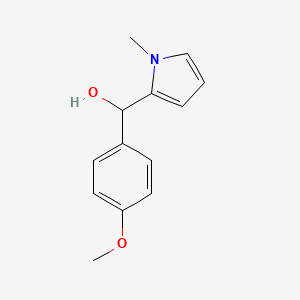

4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Análisis De Reacciones Químicas

4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The pyrrole ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .

Comparación Con Compuestos Similares

Similar compounds to 4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol include other pyrrole-containing molecules such as:

- 2-[(Trifluoromethyl)thio]-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]pyrrole

- 1,2-Diarylpyrroles

These compounds share the pyrrole ring structure but differ in their substituents, leading to variations in their biological activity and therapeutic potential . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Actividad Biológica

4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (commonly referred to as MPP) has garnered attention in recent years for its diverse biological activities. This article explores its anti-inflammatory properties, potential as an anticancer agent, and other relevant biological effects, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound MPP is characterized by the presence of a methoxy group attached to a phenyl ring and a pyrrole moiety. The synthesis of MPP typically involves the reaction of 4-methoxyaniline with pyrrole derivatives, which can be achieved through various organic synthesis methods including nucleophilic substitution and condensation reactions.

Anti-Inflammatory Activity

One of the most significant biological activities of MPP is its anti-inflammatory effect. Research indicates that MPP inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, demonstrating a dose-dependent response. Notably, at concentrations ranging from 0 to 50 µM, MPP effectively reduced NO levels without exhibiting cytotoxicity (see Table 1) .

The anti-inflammatory mechanism of MPP is primarily mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. Studies show that MPP reduces the phosphorylation of key signaling proteins such as Src, Syk, and Akt, which are critical for NF-κB activation. This suppression leads to decreased transcriptional activation of pro-inflammatory genes including iNOS and TNF-α .

Table 1: Effects of MPP on NO Production in RAW264.7 Cells

| Concentration (µM) | NO Production (% Inhibition) | Cell Viability (%) |

|---|---|---|

| 0 | 0 | 100 |

| 10 | 25 | 98 |

| 25 | 50 | 95 |

| 50 | 75 | 90 |

Anticancer Potential

In addition to its anti-inflammatory properties, MPP has been investigated for its potential anticancer effects. Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines by disrupting tubulin polymerization and inducing apoptosis . The pyrrole ring in MPP is particularly noted for its role in enhancing these anticancer activities.

Case Studies

- Case Study on Inflammatory Diseases : A study evaluated the effects of MPP on inflammatory markers in a murine model of arthritis. The results indicated that treatment with MPP significantly reduced joint swelling and inflammatory cytokine levels compared to control groups, highlighting its therapeutic potential in treating chronic inflammatory conditions .

- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines demonstrated that MPP inhibited cell proliferation and induced apoptosis at specific concentrations. The study reported an IC50 value indicating effective cytotoxicity, suggesting further investigation into its mechanisms could lead to novel cancer therapies .

Propiedades

Fórmula molecular |

C13H15NO2 |

|---|---|

Peso molecular |

217.26 g/mol |

Nombre IUPAC |

(4-methoxyphenyl)-(1-methylpyrrol-2-yl)methanol |

InChI |

InChI=1S/C13H15NO2/c1-14-9-3-4-12(14)13(15)10-5-7-11(16-2)8-6-10/h3-9,13,15H,1-2H3 |

Clave InChI |

VQAACIDZSCXVLQ-UHFFFAOYSA-N |

SMILES canónico |

CN1C=CC=C1C(C2=CC=C(C=C2)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.